molecular formula C34H51F2NSn B145817 Tetrabutylammonium difluorotriphenylstannate CAS No. 139353-88-1

Tetrabutylammonium difluorotriphenylstannate

Cat. No.: B145817
CAS No.: 139353-88-1
M. Wt: 630.5 g/mol
InChI Key: ODMXVCNGZGLSRS-UHFFFAOYSA-L
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Description

Tetrabutylammonium difluorotriphenylstannate is an organometallic compound with the chemical formula (CH3CH2CH2CH2)4N[(C6H5)3SnF2]. It is known for its use as a nucleophilic fluorinating agent and has applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium difluorotriphenylstannate can be synthesized through the reaction of triphenyltin chloride with tetrabutylammonium fluoride in an organic solvent. The reaction typically requires an inert atmosphere and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium difluorotriphenylstannate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium difluorotriphenylstannate is unique due to its specific reactivity and ability to participate in cross-coupling reactions with vinyl and aryl triflates. Its use as a nucleophilic fluorinating agent in specialized synthetic applications sets it apart from other fluorinating agents .

Properties

IUPAC Name

difluoro(triphenyl)stannanuide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMXVCNGZGLSRS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369785
Record name Tetrabutylammonium difluorotriphenylstannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139353-88-1
Record name Tetrabutylammonium difluorotriphenylstannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes Tetrabutylammonium difluorotriphenylstannate a unique reagent in organic synthesis?

A1: this compound exhibits versatility by acting as both a nucleophilic fluorinating agent and a synthetic equivalent to common organometallic reagents like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi). [] This dual functionality arises from the hypercoordination of the tin atom, allowing it to deliver either fluorine or phenyl groups depending on the reaction conditions. []

Q2: How does this compound compare to other fluorinating agents?

A2: Unlike many fluorinating agents, this compound exhibits high solubility in organic solvents and excellent thermal stability. [] This property makes it easier to handle and allows for its use in a wider range of reaction conditions. Furthermore, its anhydrous nature makes it suitable for moisture-sensitive reactions. []

Q3: Can you provide an example of this compound’s application in organic synthesis?

A3: One notable application is its use in the synthesis of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane (TFMTMS). [] This reaction highlights the importance of the catalyst choice, as this compound efficiently provides the desired product, while tetrabutylammonium fluoride leads to the aldol product. [] This example demonstrates its effectiveness in selective fluorine transfer reactions.

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